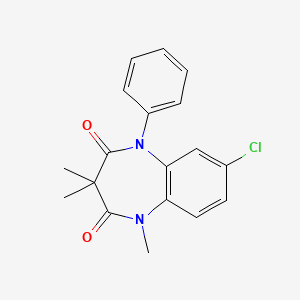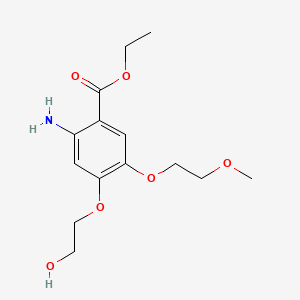
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two ether-linked hydroxy and methoxy groups attached to a benzoate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester and ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-(2-hydroxyethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 2-amino-5-(2-methoxyethoxy)benzoate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-methoxybenzoate: Has a different substitution pattern, which can alter its chemical and biological properties.
Uniqueness
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can enhance its solubility in various solvents and its ability to interact with a wide range of biological targets.
Propiedades
Fórmula molecular |
C14H21NO6 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(21-7-6-18-2)13(9-11(10)15)20-5-4-16/h8-9,16H,3-7,15H2,1-2H3 |
Clave InChI |
AGPJXKOJOKWDGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1N)OCCO)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
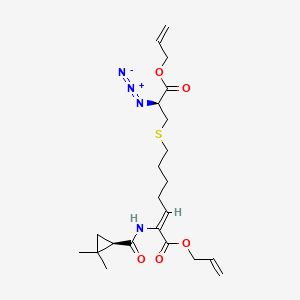
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
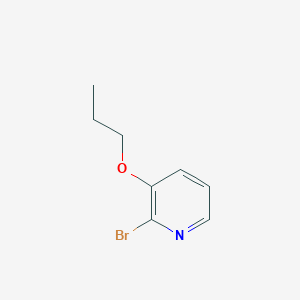
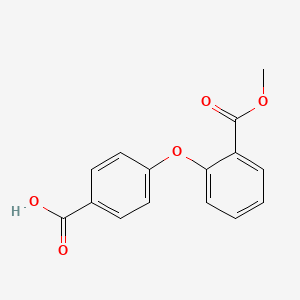
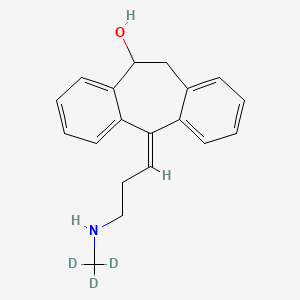



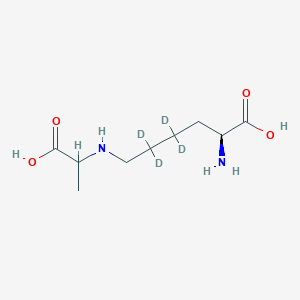

![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

